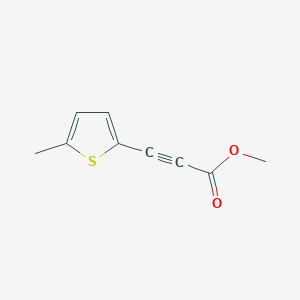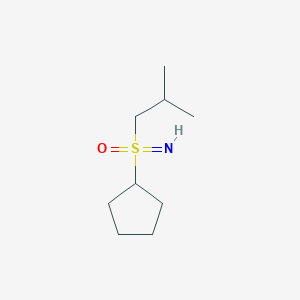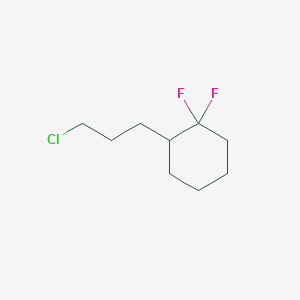
2-(3-Chloropropyl)-1,1-difluorocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropropyl)-1,1-difluorocyclohexane is an organic compound characterized by the presence of a cyclohexane ring substituted with a 3-chloropropyl group and two fluorine atoms at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-1,1-difluorocyclohexane typically involves the reaction of cyclohexane with 3-chloropropyl fluoride under specific conditions. One common method includes the use of a halogenation reaction where cyclohexane is treated with chlorine and fluorine sources in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective substitution of hydrogen atoms with chlorine and fluorine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the desired product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropyl)-1,1-difluorocyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted cyclohexane derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution: Formation of 2-(3-hydroxypropyl)-1,1-difluorocyclohexane or 2-(3-aminopropyl)-1,1-difluorocyclohexane.
Oxidation: Formation of 2-(3-chloropropyl)-1,1-difluorocyclohexanol or 2-(3-chloropropyl)-1,1-difluorocyclohexanone.
Reduction: Formation of this compound derivatives with reduced functional groups.
Scientific Research Applications
2-(3-Chloropropyl)-1,1-difluorocyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloropropyl)-1,1-difluorocyclohexane involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The compound’s effects are mediated through pathways involving nucleophilic substitution, oxidation, and reduction reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloropropyl)-trimethoxysilane
- 3-(Chloropropyl)-1,3-dioxolane
- 3-(Chloropropyl)trimethoxysilane
Uniqueness
2-(3-Chloropropyl)-1,1-difluorocyclohexane is unique due to the presence of both chlorine and fluorine atoms on the cyclohexane ring, which imparts distinct chemical properties. The combination of these halogens allows for a wide range of chemical reactions and applications that are not possible with other similar compounds.
Properties
Molecular Formula |
C9H15ClF2 |
|---|---|
Molecular Weight |
196.66 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1,1-difluorocyclohexane |
InChI |
InChI=1S/C9H15ClF2/c10-7-3-5-8-4-1-2-6-9(8,11)12/h8H,1-7H2 |
InChI Key |
CBKJORRFZRWKRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CCCCl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


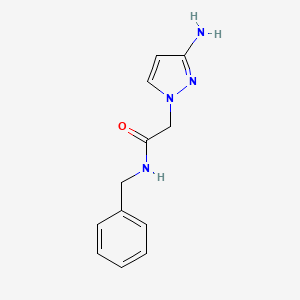

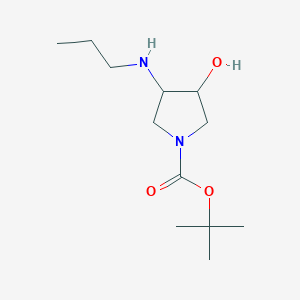
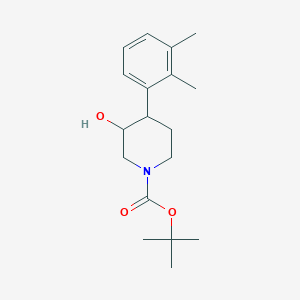

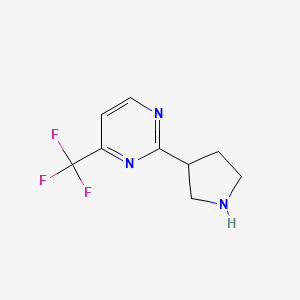

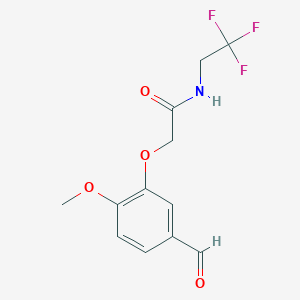
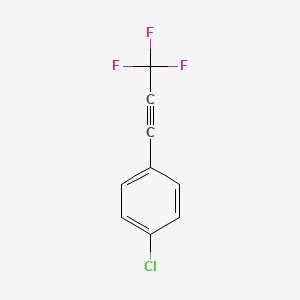
![2,4-Dichloroimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13176097.png)
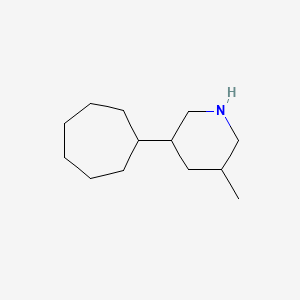
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13176104.png)
